molecular formula C19H22ClN3O4S B096621 Clemizole sulfate CAS No. 17162-20-8

Clemizole sulfate

Cat. No. B096621
CAS RN: 17162-20-8
M. Wt: 423.9 g/mol
InChI Key: RZENSCAUEVAXIQ-UHFFFAOYSA-N
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Description

Clemizole is an H1 antagonist . It was once widely used for the treatment of allergic diseases . The standard starting material for many benzimidazoles, including Clemizole, consists of phenylenediamine or its derivatives .


Synthesis Analysis

The synthesis of Clemizole involves several steps . The reaction of phenylenediamine with chloroacetic acid forms a chloromethyl amide. Imide formation with the remaining free amino group closes the ring to afford 2-chloromethyl benzimidazole. Displacement of halogen with pyrrolidine affords the alkylation product. The proton on the fused imidazole nitrogen is then removed by reaction with sodium hydride. Treatment of the resulting anion with α,4-dichlorotoluene gives the H1 antihistaminic agent clemizole .


Molecular Structure Analysis

Clemizole has a complex molecular structure, with a molecular formula of C19H20ClN3 and a molar mass of 325.84 g·mol−1 . A detailed molecular docking analysis of Clemizole with TRPC5 and TRPC6 channels has been conducted, revealing key molecular determinants at the Clemizole binding site .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Clemizole have been described in the synthesis analysis section. The reaction with chloroacetic acid forms a chloromethyl amide, which then undergoes imide formation to afford 2-chloromethyl benzimidazole .


Physical And Chemical Properties Analysis

Clemizole has a molecular formula of C19H20ClN3 and a molar mass of 325.84 g·mol−1 . More detailed physical and chemical properties are not available in the retrieved sources.

Safety And Hazards

Clemizole is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

Clemizole has shown promise in the treatment of Dravet syndrome, a severe form of epilepsy . It has been suggested that Clemizole and other modulators of serotonergic signaling warrant further development for off-label testing in Dravet syndrome . Other therapies in development include soticlestat, ataluren, verapamil, and gene therapy .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3.H2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-5(2,3)4/h1-2,5-10H,3-4,11-14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZENSCAUEVAXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169141
Record name Clemizole sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clemizole sulfate

CAS RN

17162-20-8
Record name 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17162-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemizole sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017162208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clemizole sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLEMIZOLE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AA1G805H0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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